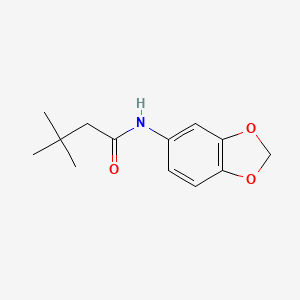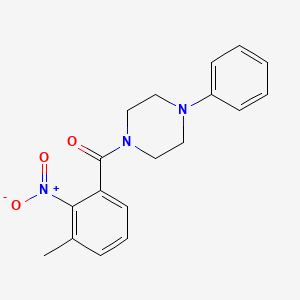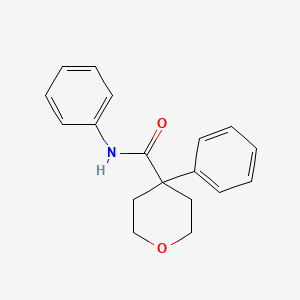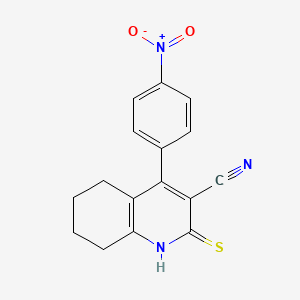![molecular formula C12H9BrN2O2S B5863424 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide, also known as BTBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide inhibits the activity of Rho GTPases by binding to the switch regions of these proteins, preventing them from interacting with downstream effectors. This results in a decrease in actin polymerization and cell migration, which can be beneficial in certain disease states.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various cancer cell lines. In neuroscience, this compound has been used to study the role of Rho GTPases in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and macrophages.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its specificity for Rho GTPases. This allows researchers to selectively target these proteins without affecting other cellular processes. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, this compound could be used in combination with other drugs to enhance its efficacy in treating certain diseases. Finally, this compound could be used as a tool to study the role of Rho GTPases in other cellular processes, such as cell division and differentiation.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields of scientific research. Its ability to selectively inhibit Rho GTPases makes it a valuable tool for studying these proteins and their role in disease states. While there are some limitations to its use, ongoing research is exploring ways to overcome these challenges and unlock the full potential of this compound.
合成法
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide can be synthesized by a multistep process involving the reaction of 3-bromoaniline with 2-thiophenecarboxylic acid. The resulting intermediate is then reacted with phosgene and ammonia to form the final product, this compound. This synthesis method has been optimized to yield high purity this compound with a yield of up to 78%.
科学的研究の応用
3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide has been used as a research tool in various fields, including cancer research, neuroscience, and immunology. One of the primary uses of this compound is as an inhibitor of the Rho GTPase family of proteins, which play a crucial role in cell signaling and cytoskeletal dynamics. This compound has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, leading to changes in cell morphology and migration.
特性
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c13-9-4-1-3-8(7-9)11(14)15-17-12(16)10-5-2-6-18-10/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHPYMKYOLFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794257 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)


![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-benzylideneacetohydrazide](/img/structure/B5863429.png)


![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

